7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
“7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” is a synthetic organic compound that belongs to the class of naphthyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” typically involves multi-step organic reactions. A common approach might include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyrrolidine moiety: This step might involve the use of pyrrolidine derivatives under specific conditions.
N-phenylation and methylation: These steps can be carried out using reagents like phenyl halides and methylating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could be used to modify specific functional groups.
Substitution: Various substitution reactions can be employed to introduce different substituents on the naphthyridine core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, it might exhibit activity against certain pathogens or be used in the study of biochemical pathways.
Medicine
In medicine, derivatives of naphthyridines are often explored for their potential as therapeutic agents, including antibacterial, antiviral, and anticancer properties.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for other chemical products.
Mechanism of Action
The mechanism of action of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” would depend on its specific biological target. Generally, compounds in this class might interact with enzymes, receptors, or nucleic acids, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and might have similar biological activities.
Pyrrolidine-containing compounds: These compounds include the pyrrolidine moiety and could exhibit comparable properties.
Uniqueness
The uniqueness of “7-methyl-N-phenyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine” lies in its specific combination of functional groups, which might confer distinct biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
(4-anilino-7-methyl-1,8-naphthyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-14-9-10-16-18(23-15-7-3-2-4-8-15)17(13-21-19(16)22-14)20(25)24-11-5-6-12-24/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZQQBVRNVGCBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC=C3)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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